molecular formula C16H18ClN3O2 B14319724 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride CAS No. 109475-86-7

1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride

Cat. No.: B14319724
CAS No.: 109475-86-7
M. Wt: 319.78 g/mol
InChI Key: BZODLSMZVNTLFU-UHFFFAOYSA-N
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Description

    Starting Material: 2-Bromoacetophenone

    Reagents: Aniline, potassium carbonate

    Conditions: Heating under reflux in ethanol

  • Dimethylcarbamoyl Group Addition:

      Starting Material: Dimethylamine

      Reagents: Phosgene or a safer alternative like triphosgene

      Conditions: Low temperature to avoid decomposition

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions

    • Pyridinium Core Formation:

        Starting Material: Pyridine

        Reagents: Methyl iodide, sodium hydride

        Conditions: Reflux in anhydrous conditions

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

      Oxidation: The anilino group can be oxidized to form quinone derivatives.

      Reduction: The pyridinium core can be reduced to form dihydropyridine derivatives.

      Substitution: The chloride ion can be substituted with other nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, acidic conditions

      Reduction: Sodium borohydride, ethanol

      Substitution: Sodium azide, DMF (dimethylformamide)

    Major Products:

      Oxidation: Quinone derivatives

      Reduction: Dihydropyridine derivatives

      Substitution: Azide-substituted pyridinium compounds

    Scientific Research Applications

    1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor.

      Medicine: Explored for its antimicrobial and anticancer properties.

      Industry: Utilized in the development of advanced materials, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways depend on the specific application and target.

    Comparison with Similar Compounds

    • 1-(2-Anilino-2-oxoethyl)pyridin-1-ium chloride
    • 3-(Dimethylcarbamoyl)pyridin-1-ium chloride
    • 1-(2-Oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride

    Comparison: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride is unique due to the presence of both an anilino and a dimethylcarbamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity and specificity in certain reactions and applications.

    Properties

    CAS No.

    109475-86-7

    Molecular Formula

    C16H18ClN3O2

    Molecular Weight

    319.78 g/mol

    IUPAC Name

    1-(2-anilino-2-oxoethyl)-N,N-dimethylpyridin-1-ium-3-carboxamide;chloride

    InChI

    InChI=1S/C16H17N3O2.ClH/c1-18(2)16(21)13-7-6-10-19(11-13)12-15(20)17-14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H

    InChI Key

    BZODLSMZVNTLFU-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-]

    Origin of Product

    United States

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